molecular formula C6H11ClN4 B1380892 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride CAS No. 1824054-42-3

1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride

Cat. No.: B1380892
CAS No.: 1824054-42-3
M. Wt: 174.63 g/mol
InChI Key: PAAZJUQPHMUSST-UHFFFAOYSA-N
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Description

The compound “1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride” is likely to be a salt due to the presence of hydrochloride. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidines are generally synthesized from beta-lactams or from amino acids via cyclization . The 1,2,3-triazole ring can be synthesized using the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a 1,2,3-triazole ring via a methylene (-CH2-) group. The hydrochloride indicates the presence of a chloride ion, suggesting the compound might exist as a salt .


Chemical Reactions Analysis

Azetidines are known to participate in various reactions due to the strain of the four-membered ring. They can undergo ring-opening reactions, substitutions, and additions . The 1,2,3-triazole ring is generally stable and can act as a bioisostere for various functional groups in medicinal chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a salt, it is likely to be soluble in water. The presence of nitrogen in the azetidine and 1,2,3-triazole rings might also confer basicity .

Scientific Research Applications

Novel Azetidinone Derivatives for Anti-Tubercular Activity

Research focused on novel azetidinone derivatives, incorporating 1, 2, 4-triazole, highlighted their potential as anti-tubercular agents. These compounds were evaluated for activity against Mycobacterium tuberculosis, with certain analogues showing promising results compared to standard drugs (Thomas, George, & Harindran, 2014).

Synthesis of Azetidin-2-One-4-Spiro-5′-(1′,2′,3′-Dithiazoles) and Bis(2-Oxo-Azetidin-4-Yl) Trisulfides

Another study reported the synthesis of azetidin-2-one-4-spiro-5′-(1′,2′,3′-dithiazoles) and bis(2-oxo-azetidin-4-yl) trisulfides. These compounds were produced from 5-arylimino-4-chloro-5H-1,2,3-dithiazoles and showed good yields, representing a new class of compounds for potential biological evaluation (Jeon, Kim, & Park, 2001).

Synthesis and Cytotoxic Evaluation of 1H-1,2,3-Triazol-1-Ylmethyl-2,3-Dihydronaphtho[1,2-B]Furan-4,5-Diones

A series of 1,2-naphthoquinones tethered to 1,2,3-1H-triazoles were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The presence of aromatic rings in the 1,2,3-1H-triazole moiety was found to significantly enhance cytotoxic activity (Chipoline et al., 2018).

Scientific and Technological Prospecting of 1H-1,2,3-Triazoles

A study on the technological advancements involving 1H-1,2,3-triazoles showed their growing significance in various technological sectors, including chemistry, metallurgy, and new technologies. The research highlighted the increasing number of patents filed for innovations related to 1H-1,2,3-triazole derivatives (Caiana, Santos, de Oliveira, & Freitas, 2022).

Discovery of Aziridine-Triazole Conjugates as Selective MMP-2 Inhibitors

A study involving the synthesis of (aryltriazolyl)methylaziridines identified them as novel, selective inhibitors of matrix metalloproteinase-2. These compounds, free from hydroxamic acid, showed potential for therapeutic applications (Kreituss et al., 2013).

Mechanism of Action

Target of Action

Azetidine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.

Biochemical Pathways

Azetidine derivatives are known to be involved in a variety of biological activities , suggesting that they may influence multiple biochemical pathways.

Safety and Hazards

While specific safety and hazard data for this compound are not available, general precautions should be taken while handling it, including avoiding inhalation or contact with skin and eyes .

Future Directions

Future research could explore the potential biological activity of this compound, given the presence of the azetidine and 1,2,3-triazole rings. Its synthesis could also be optimized for potential use in pharmaceutical applications .

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-2-10(9-8-1)5-6-3-7-4-6;/h1-2,6-7H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZJUQPHMUSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=CN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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